8-(Benzyloxy)imidazo[1,2-a]pyridine
Overview
Description
8-(Benzyloxy)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyridine ring The benzyloxy group is attached at the 8th position of the imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
8-(Benzyloxy)imidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the formation of the imidazo ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The imidazo ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazo ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Benzoyl-imidazo[1,2-a]pyridine
Reduction: Reduced imidazo[1,2-a]pyridine derivatives
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
8-(Benzyloxy)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the benzyloxy group, which may result in different biological activity.
8-(Methoxy)imidazo[1,2-a]pyridine: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical properties and reactivity.
8-(Ethoxy)imidazo[1,2-a]pyridine: Contains an ethoxy group, leading to variations in its physical and chemical characteristics.
Uniqueness
8-(Benzyloxy)imidazo[1,2-a]pyridine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various scientific research applications.
Properties
IUPAC Name |
8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVMJRATISVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540639 | |
Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-16-9 | |
Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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